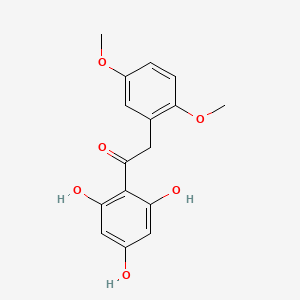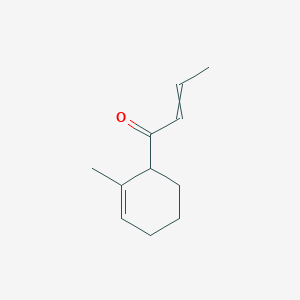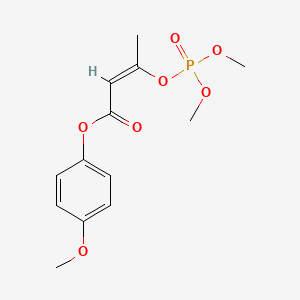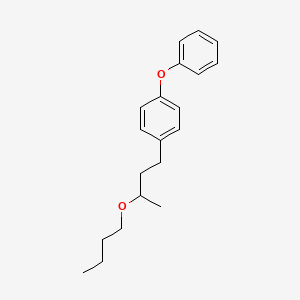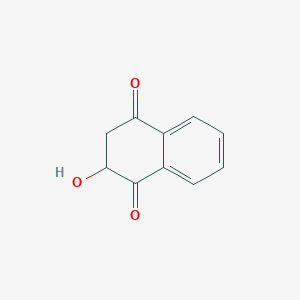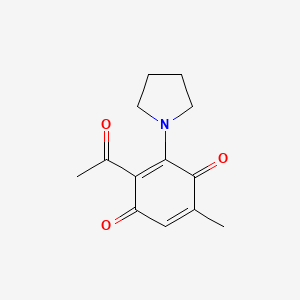
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to the Cyclohexa-2,5-diene-1,4-dione Core: The pyrrolidine ring is then attached to the cyclohexa-2,5-diene-1,4-dione core through nucleophilic substitution reactions. This step often requires the use of strong bases or catalysts to facilitate the reaction.
Acetylation and Methylation: The final steps involve the acetylation and methylation of the compound to achieve the desired structure. These reactions are typically carried out using acetic anhydride and methyl iodide, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the acetyl and methyl groups.
Cyclohexa-2,5-diene-1,4-dione: The core structure without the pyrrolidine ring.
2-Acetyl-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but without the pyrrolidine ring.
Uniqueness
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of the pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core, along with the acetyl and methyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63076-95-9 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-acetyl-5-methyl-3-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(16)11(9(2)15)12(13(8)17)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Clave InChI |
GBUQFFDJBVXSAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(C1=O)N2CCCC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
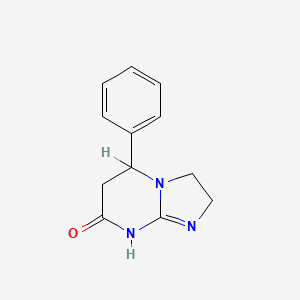
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

